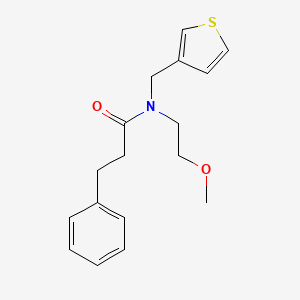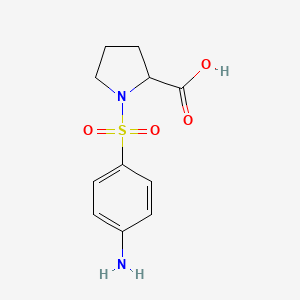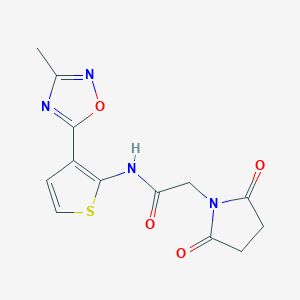
1-(4-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CBP) is a heterocyclic compound that has been studied extensively due to its potential applications in the pharmaceutical and chemical industries. It is a benzimidazole derivative with two chlorine atoms in its structure, making it an attractive candidate for various synthetic processes. CBP has been found to possess anti-tumor, anti-inflammatory, anti-bacterial, and anti-fungal activities. It is also known to have potential applications in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Benzimidazole derivatives are utilized in the synthesis of pyrido[1,2-a]benzimidazoles, which are significant for their solubility, DNA intercalation abilities, and fluorescence properties. These compounds are valuable in both medicinal chemistry and materials chemistry. Notably, the synthesis of pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination highlights the importance of an acid additive in achieving efficient yields and expanding the range of derivable products (Masters et al., 2011).
- The chemistry and properties of benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine, have been reviewed, underscoring their significance in forming complex compounds with diverse biological and electrochemical activities. This review identifies potential areas for future investigation, suggesting the vast scope of benzimidazole compounds in various branches of chemistry (Boča et al., 2011).
Biological Applications
- Novel benzimidazole derivatives have shown significant antibacterial and antioxidant activities, establishing them as potential candidates for drug development. Their synthesis involves the inclusion of N-(4-chloro- or fluorophenyl)pyrrolidin-2-one or N-(4-chloro- or fluorophenyl)aminobutanoic acid moiety, demonstrating high activity against various bacterial strains and indicating their promise in therapeutic applications (Tumosienė et al., 2018).
Material Science and Catalysis
- Benzimidazole-linked arylimide-based covalent organic frameworks (COFs) have been synthesized, showing significant potential in gas adsorption and as electrode materials for supercapacitor applications. These COFs demonstrate high surface areas and specific capacitance values, indicating their utility in environmental and energy storage applications (Roy et al., 2017).
Spectroscopic and Fluorescence Studies
- The solvatochromic effects of new benzimidazole derivatives have been studied, revealing that their fluorescence emission is sensitive to solvent polarity and pH. These findings suggest the applicability of benzimidazole derivatives as fluorescent probes for analytical and diagnostic purposes (Verdasco et al., 1995).
Corrosion Inhibition
- Benzimidazole derivatives have been studied for their corrosion inhibition properties on iron in hydrochloric acid solutions. Their effectiveness as corrosion inhibitors is linked to their adsorption on the iron surface, suggesting their potential in protecting metals against corrosion in acidic environments (Khaled, 2003).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-15-8-5-13(6-9-15)12-24-17-4-2-1-3-16(17)23-19(24)14-7-10-18(21)22-11-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVUXGMJQIILJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2694724.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)

![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)
![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)

![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

